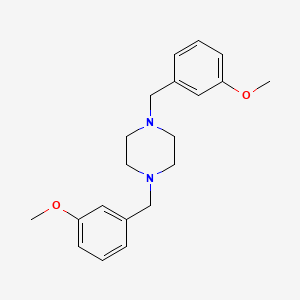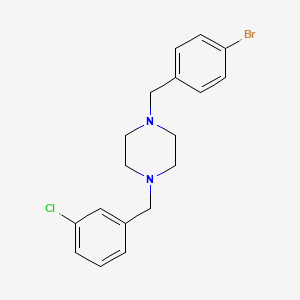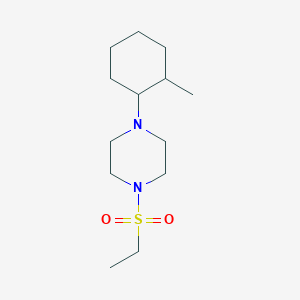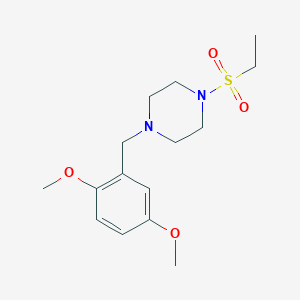
1,4-Bis(3-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-methoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of two 3-methoxybenzyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-methoxybenzyl)piperazine typically involves the reaction of piperazine with 3-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Piperazine+2(3-methoxybenzyl chloride)→this compound+2HCl
The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be hydrogenated under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of hydrogenated derivatives of the aromatic rings.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(3-methoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-methoxybenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxybenzyl groups can enhance the compound’s ability to cross cell membranes and bind to specific molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-methoxybenzyl)piperazine
- 1,4-Bis(3-methylbenzyl)piperazine
- 1,4-Bis(4-methylbenzyl)piperazine
Comparison
1,4-Bis(3-methoxybenzyl)piperazine is unique due to the presence of methoxy groups at the 3-position of the benzyl rings. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds with different substituents or substitution patterns. For example, the methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,4-bis[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-7-3-5-17(13-19)15-21-9-11-22(12-10-21)16-18-6-4-8-20(14-18)24-2/h3-8,13-14H,9-12,15-16H2,1-2H3 |
InChI Key |
SOPLIJVWVOWSDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(3-Chlorophenyl)carbonyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10881678.png)

![Azepan-1-yl[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10881682.png)
-yl)methanone](/img/structure/B10881685.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10881698.png)
![(4-Benzylpiperidin-1-yl)[1-(3-phenoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10881703.png)

![N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10881726.png)

![2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10881730.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10881736.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881753.png)
![7-benzyl-8-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881761.png)
